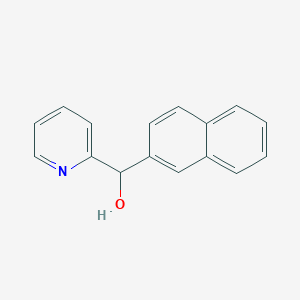

2-Naphthyl-(2-pyridyl)methanol

Description

2-Naphthyl-(2-pyridyl)methanol is a bifunctional aromatic alcohol featuring a naphthyl group linked to a pyridyl moiety via a hydroxymethylene bridge. This compound is structurally characterized by its planar naphthalene ring and the electron-rich pyridine ring, which contribute to its utility in coordination chemistry and catalysis.

Properties

IUPAC Name |

naphthalen-2-yl(pyridin-2-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO/c18-16(15-7-3-4-10-17-15)14-9-8-12-5-1-2-6-13(12)11-14/h1-11,16,18H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZLWJLGFEFUUOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C(C3=CC=CC=N3)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Naphthyl-(2-pyridyl)methanol typically involves the reaction of 2-naphthaldehyde with 2-pyridylmagnesium bromide (a Grignard reagent) in an anhydrous ether solvent. The reaction proceeds through the formation of a Grignard intermediate, which subsequently undergoes nucleophilic addition to the carbonyl group of 2-naphthaldehyde, yielding the desired product after hydrolysis.

Industrial Production Methods: While specific industrial production methods for 2-Naphthyl-(2-pyridyl)methanol are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 2-Naphthyl-(2-pyridyl)methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form the corresponding alcohols or hydrocarbons.

Substitution: It can participate in electrophilic and nucleophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and pyridinium chlorochromate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products:

Oxidation: Formation of 2-naphthyl-(2-pyridyl)ketone or aldehyde.

Reduction: Formation of 2-naphthyl-(2-pyridyl)methane.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Organic Synthesis

2-Naphthyl-(2-pyridyl)methanol serves as a crucial building block in organic synthesis. It is particularly useful in the formation of complex heterocyclic compounds. The synthesis typically involves the reaction of 2-naphthaldehyde with 2-pyridylmagnesium bromide, leading to various derivatives through subsequent reactions such as oxidation, reduction, and substitution .

Medicinal Chemistry

Research is ongoing to explore the potential pharmacological properties of 2-Naphthyl-(2-pyridyl)methanol:

- Antimicrobial Activity : Studies have shown that this compound exhibits effectiveness against various bacterial strains, particularly Gram-positive bacteria .

- Anticancer Properties : Preliminary in vitro studies suggest that it may inhibit the growth of certain cancer cell lines, including HeLa and MCF-7 cells .

- Enzyme Inhibition : The compound has been identified as an inhibitor for specific enzymes involved in disease pathways, such as PqsD, which is crucial for bacterial communication systems .

Material Science

Due to its unique electronic properties, 2-Naphthyl-(2-pyridyl)methanol is being investigated for applications in developing new materials, including polymers and dyes. Its ability to interact with various molecular targets allows for the design of materials with specific functionalities.

Chemical Reactions and Mechanisms

The compound can undergo several types of chemical reactions:

- Oxidation : Can be oxidized to form corresponding ketones or aldehydes using agents like potassium permanganate or chromium trioxide.

- Reduction : Can be reduced to form alcohols or hydrocarbons using reducing agents such as lithium aluminum hydride.

- Substitution Reactions : Participates in electrophilic and nucleophilic substitution reactions at the aromatic rings .

Antimicrobial Efficacy Study

A study evaluated the antimicrobial properties of 2-Naphthyl-(2-pyridyl)methanol against Staphylococcus aureus and Escherichia coli. Results demonstrated significant inhibition zones, suggesting its potential as an antimicrobial agent.

Anticancer Activity Assessment

In vitro assays conducted on human cancer cell lines indicated that this compound could reduce cell viability in a dose-dependent manner, hinting at its role as a potential anticancer drug.

Enzyme Inhibition Research

Research involving enzyme assays showed that 2-Naphthyl-(2-pyridyl)methanol effectively inhibits PqsD, contributing to novel treatments for infections caused by Pseudomonas aeruginosa.

Mechanism of Action

The mechanism of action of 2-Naphthyl-(2-pyridyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved typically include binding to active sites or allosteric sites, leading to modulation of the target’s activity.

Comparison with Similar Compounds

The following sections compare 2-naphthyl-(2-pyridyl)methanol with structurally and functionally related compounds, focusing on molecular geometry, reactivity, and applications.

Pyridylmethanol Derivatives with Aromatic Substituents

Key Observations :

- Aromatic Backbone Influence : The naphthyl group in the target compound provides enhanced π-stacking capabilities compared to phenyl or thienyl analogs, which may improve stability in metal complexes .

- Catalytic Efficiency: Phenyl-(2-pyridyl)-methanol demonstrates high efficiency in Ru-catalyzed reactions, suggesting that the naphthyl variant could exhibit similar or improved activity due to its bulkier aromatic system .

Amino-Alcohol Pyridine Derivatives

Key Observations :

- Functional Group Impact: The amino group in 2-(methylamino)pyridine-3-methanol enhances its solubility and biological activity, unlike the purely aromatic 2-naphthyl-(2-pyridyl)methanol, which is more suited for catalysis .

- Coordination Geometry: Diamino-pyridyl compounds like 1,4-diamino-2,3-di(2-pyridyl)butane form stable dinuclear complexes, whereas mononuclear complexes are expected for 2-naphthyl-(2-pyridyl)methanol due to its single hydroxyl group .

Ethanol Derivatives with Heteroaromatic Groups

Key Observations :

- Backbone Flexibility: Ethanol derivatives with flexible backbones (e.g., pyrrolidine-ethanol) exhibit broader conformational diversity compared to rigid naphthyl-pyridylmethanol, impacting their utility in enantioselective reactions .

- Stability: Thienyl-ethanol’s air stability contrasts with the sensitivity of nitro-containing analogs (e.g., 1-methylamino-1-(2-pyridyl)-2-nitromethane), which decompose rapidly in air .

Biological Activity

2-Naphthyl-(2-pyridyl)methanol is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound 2-Naphthyl-(2-pyridyl)methanol consists of a naphthalene moiety linked to a pyridine ring through a methanol group. Its molecular formula is C13H11N, with a molecular weight of 197.23 g/mol. The structural characteristics contribute to its interaction with various biological targets.

Biological Activity Overview

Research has indicated that 2-Naphthyl-(2-pyridyl)methanol exhibits several biological activities, including:

- Antimicrobial Activity : It has shown effectiveness against various bacterial strains, particularly Gram-positive bacteria.

- Anticancer Properties : Preliminary studies suggest that it may inhibit the growth of certain cancer cell lines.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in disease pathways.

The mechanisms by which 2-Naphthyl-(2-pyridyl)methanol exerts its biological effects are still under investigation. However, some proposed mechanisms include:

- Interaction with Enzymes : The compound may bind to active sites of enzymes, inhibiting their function and disrupting metabolic pathways.

- Cell Membrane Disruption : Its lipophilic nature allows it to integrate into cell membranes, potentially leading to increased permeability and cell death.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of 2-Naphthyl-(2-pyridyl)methanol. Variations in substituents on the naphthalene or pyridine rings can significantly alter biological activity. For instance:

| Substituent | Effect on Activity |

|---|---|

| Methyl Group | Increased lipophilicity and antimicrobial activity |

| Hydroxyl Group | Enhanced solubility and potential for hydrogen bonding with biological targets |

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of 2-Naphthyl-(2-pyridyl)methanol against Staphylococcus aureus and Escherichia coli. Results demonstrated significant inhibition zones, suggesting its potential as an antimicrobial agent .

- Anticancer Activity : In vitro assays conducted on human cancer cell lines (e.g., HeLa and MCF-7) indicated that 2-Naphthyl-(2-pyridyl)methanol could reduce cell viability in a dose-dependent manner, hinting at its role as a potential anticancer drug .

- Enzyme Inhibition : Research involving enzyme assays showed that the compound effectively inhibits PqsD, an enzyme involved in bacterial communication systems, which could lead to novel treatments for infections caused by Pseudomonas aeruginosa .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.